molecular formula C11H14F3N3O2 B2610216 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate CAS No. 1211818-45-9

2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate

Cat. No.: B2610216
CAS No.: 1211818-45-9
M. Wt: 277.247
InChI Key: KAEVSFPPDWSINV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate typically involves the reaction of 2-(dimethylamino)pyridine-3-methanol with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate is unique due to the presence of both the trifluoroethyl and dimethylamino groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Biological Activity

2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, designated by the CAS number 1211818-45-9, is a compound of interest due to its potential biological activities. Its unique chemical structure, characterized by the trifluoroethyl group and a dimethylamino pyridine moiety, suggests various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H14_{14}F3_{3}N3_{3}O2_{2}
Molecular Weight277.24 g/mol
StructureChemical Structure
SMILESCN(C)c1ncccc1CNC(=O)OCC(F)(F)F

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, research on related pyridine derivatives has shown promising results in inhibiting tumor growth through modulation of key signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell proliferation and survival, and their dysregulation is often associated with cancer progression .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit cellular proliferation in various cancer cell lines.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in tumor cells, enhancing their therapeutic efficacy.
  • Targeting Signaling Pathways : The ability to modulate intracellular signaling pathways contributes to their antitumor effects.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that similar carbamate derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
  • Xenograft Models : In vivo studies using xenograft models revealed that administration of these compounds resulted in reduced tumor volume compared to controls, indicating effective antitumor activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityUnder investigation
Half-lifeUnder investigation
MetabolismHepatic metabolism expected

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[2-(dimethylamino)pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEVSFPPDWSINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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